iHAP1 (improved Heterocyclic Activators of Protein Phosphatase 2A 1) is a synthetic small molecule analogue of perphenazine (PPZ), designed as a potent activator of Protein Phosphatase 2A (PP2A). [, ] PP2A is a serine/threonine phosphatase family with tumor-suppressing activity, often suppressed in cancer due to inhibition of subunit assembly into active enzyme complexes. [] iHAP1 aims to restore PP2A activity for cancer treatment, overcoming the movement disorders associated with PPZ by lacking dopamine D2 receptor (DRD2) inhibitory activity. []
iHAP1 is a small molecule that has gained attention for its dual role as an inhibitor of tubulin polymerization and an allosteric activator of protein phosphatase 2A (PP2A). Originally developed as a derivative of perphenazine, iHAP1 has been shown to selectively stabilize specific PP2A-B56 complexes, which are implicated in various cellular processes, including cell cycle regulation and apoptosis. Its potential therapeutic applications primarily target cancer treatment, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.
iHAP1 is classified as a phenothiazine derivative, specifically a 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine compound. It is synthesized from perphenazine, which serves as the parent compound. The chemical structure of iHAP1 enables it to interact with the PP2A complex and disrupt microtubule dynamics, making it a candidate for further research in oncology.
The synthesis of iHAP1 involves modifications to the perphenazine scaffold to enhance its specificity and reduce off-target effects. The development process includes:
The molecular structure of iHAP1 is characterized by:
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₇ClN₂OS |
Molecular Weight | 348.86 g/mol |
Solubility | ~0.33 mg/ml in DMF:PBS |
iHAP1 participates in several key reactions within cellular contexts:
The IC50 value for tubulin polymerization inhibition is reported at approximately 0.87 µM, indicating its potency as a microtubule-targeting agent.
The mechanism through which iHAP1 exerts its effects involves:
Studies have shown that treatment with iHAP1 results in significant mitotic arrest characterized by monopolar spindle formation, underscoring its role as a microtubule poison and highlighting its potential as an anticancer agent.
iHAP1 exhibits several notable physical and chemical properties:
iHAP1 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3